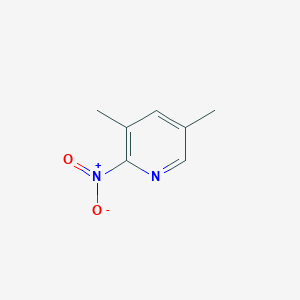

3,5-Dimethyl-2-nitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLLRPYTPHITGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346881 | |

| Record name | 3,5-Dimethyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-41-7 | |

| Record name | 3,5-Dimethyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

3,5-Dimethyl-2-nitropyridine is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which 3,5-dimethyl-2-nitropyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds are selected for comparison based on shared structural motifs (pyridine core, nitro/methyl substituents) or functional similarities:

Key Differences in Properties and Reactivity

- Electron Effects : The nitro group in this compound increases electrophilicity at the pyridine ring compared to 3,5-dimethylpyridine, enhancing reactivity in nucleophilic substitution reactions .

- Pharmacological Activity : Unlike Nifedipine, which uses a 1,4-dihydropyridine core for calcium channel blocking, this compound lacks the reduced pyridine ring and ester groups critical for this activity .

- Thermal Stability: 2-Amino-3,5-dinitropyridine (mp 192°C) shows higher stability than this compound, likely due to stronger intermolecular hydrogen bonding from amino and nitro groups .

- Solubility : Nifedipine’s ester groups improve solubility in lipid membranes, whereas this compound’s hydrophobic methyl groups limit aqueous solubility .

Activité Biologique

3,5-Dimethyl-2-nitropyridine is a compound of increasing interest due to its potential biological activities. This article summarizes the synthesis, biological properties, and relevant research findings associated with this nitropyridine derivative.

Chemical Structure and Synthesis

This compound is characterized by the presence of two methyl groups at the 3 and 5 positions and a nitro group at the 2 position of the pyridine ring. The synthesis typically involves nitration of 3,5-dimethylpyridine under controlled conditions to achieve selective introduction of the nitro group.

Antimicrobial Properties

Recent studies have indicated that nitropyridine derivatives exhibit significant antimicrobial activity. For instance, this compound has shown efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Cytotoxicity

Cytotoxic effects have been observed in several cancer cell lines. For example, studies utilizing MTT assays demonstrated that this compound can induce apoptosis in human cancer cells by activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase-3 activation |

| MCF-7 | 30 | ROS generation |

| A549 | 20 | Cell cycle arrest |

Case Studies

- Antibacterial Activity : A study published in MDPI evaluated the antibacterial properties of various nitropyridine derivatives, including this compound. The compound exhibited a notable inhibition effect on Gram-positive bacteria, suggesting its potential use as an antibiotic agent .

- Anticancer Research : In a study focusing on the cytotoxic effects of nitropyridines on cancer cells, researchers found that treatment with this compound led to significant cell death in breast and lung cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation.

- Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, causing leakage and cell death.

Q & A

Q. Why might experimental melting points deviate from computational predictions?

- Methodology :

- Polymorphism Screening : Perform DSC/TGA to detect multiple crystalline forms.

- Lattice Energy Calculations : Use PIXEL or DFT-D3 to model crystal packing. Discrepancies often arise from solvent inclusion or kinetic vs. thermodynamic product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.